REACTION_CXSMILES
|
[CH2:1]1[O:3][C@H:2]1[CH2:4][Cl:5].[Cl:6][CH2:7][CH2:8][OH:9]>ClCCCl>[Cl:6][CH2:7][CH:8]([OH:9])[CH2:1][O:3][CH2:2][CH2:4][Cl:5]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1[C@@H](O1)CCl
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
BF3 Et2O
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The pale yellow solution was stirred at 45° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight (yield>95%)
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COCCCl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][C@H:2]1[CH2:4][Cl:5].[Cl:6][CH2:7][CH2:8][OH:9]>ClCCCl>[Cl:6][CH2:7][CH:8]([OH:9])[CH2:1][O:3][CH2:2][CH2:4][Cl:5]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1[C@@H](O1)CCl
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
BF3 Et2O
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The pale yellow solution was stirred at 45° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight (yield>95%)
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COCCCl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |